molecular formula C22H17N3O2S B11093177 4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11093177
M. Wt: 387.5 g/mol
InChI Key: NJSCROQYPGAQRQ-UHFFFAOYSA-N
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Description

4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a naphthalene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of naphthaldehyde with an amine derivative, followed by sulfonation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The sulfonation step may involve the use of chlorosulfonic acid or sulfur trioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
  • N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE

Uniqueness

4-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a naphthalene ring, pyridine ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and provides a unique scaffold for the development of new compounds with potential therapeutic and industrial uses.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H17N3O2S/c26-28(27,25-22-10-3-4-15-23-22)20-13-11-19(12-14-20)24-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-16H,(H,23,25)

InChI Key

NJSCROQYPGAQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Origin of Product

United States

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